molecular formula C7H7NO6S B15177438 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid CAS No. 85895-88-1

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

Cat. No.: B15177438
CAS No.: 85895-88-1
M. Wt: 233.20 g/mol
InChI Key: LCSGKIOMINQRED-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C7H7NO6S. It is characterized by the presence of hydroxyl, methyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its diverse chemical reactivity and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid typically involves the nitration of 4-Hydroxy-3-methylbenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is unique due to the presence of all four functional groups (hydroxyl, methyl, nitro, and sulfonic acid) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various scientific and industrial applications .

Properties

CAS No.

85895-88-1

Molecular Formula

C7H7NO6S

Molecular Weight

233.20 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO6S/c1-4-2-5(15(12,13)14)3-6(7(4)9)8(10)11/h2-3,9H,1H3,(H,12,13,14)

InChI Key

LCSGKIOMINQRED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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